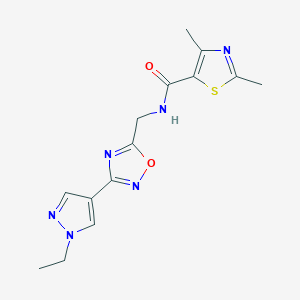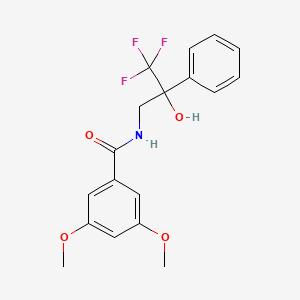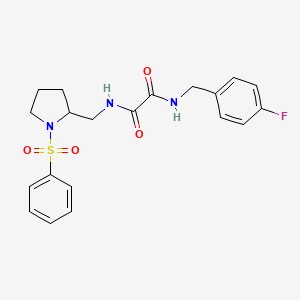
1-(1-乙基-2-氧代-1,2,3,4-四氢喹啉-6-基)-3-苯乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea" is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds due to their presence in various natural products and medicinal agents. The tetrahydroisoquinoline core is a common motif in many alkaloids and synthetic pharmaceuticals. The papers provided discuss the synthesis and properties of related tetrahydroisoquinoline derivatives, which can offer insights into the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives typically involves the Bischler-Napieralski reaction, followed by reduction processes. For instance, paper reports an improved synthesis of a related compound, 2-(m-methoxyphenyl)ethylamine, through a sequence involving treatment with potassium cyanide and ethyl chloroformate, followed by hydrogenation. Similarly, paper describes asymmetric total syntheses of 1-phenethyl-1,2,3,4-tetrahydroisoquinoline alkaloids using the Julia-Kocienski reaction for coupling with aromatic aldehydes. Although the exact synthesis of "1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea" is not detailed, these methods provide a foundation for synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further substituted with various functional groups. Paper provides an example of a complex tetrahydroisoquinoline derivative with detailed dihedral angles between the different rings in the molecule, indicating the three-dimensional conformation of such compounds. This information is crucial for understanding the molecular interactions and potential biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the substituents on the tetrahydroisoquinoline core. For example, paper discusses the synthesis of a benzoisogranatanine derivative involving lithium aluminum hydride reduction and bromination steps. These reactions are indicative of the types of chemical transformations that the tetrahydroisoquinoline nucleus can undergo, which may include reductions, halogenations, and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. While the papers provided do not directly discuss the physical and chemical properties of "1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea," they do provide insights into the properties of structurally related compounds. For instance, the crystal structure of the compound in paper is stabilized by weak intermolecular hydrogen bonds and C-H...π interactions, which could be relevant for the compound of interest as well.
科学研究应用
晶体结构分析
Filali Baba 等人 (2019) 对密切相关的化合物 2-{4-[(2-乙氧基-2-氧代乙基)(苯基)氨基甲酰基]-2-氧代-1,2-二氢喹啉-1-基}乙酸乙酯的研究详细描述了晶体结构,显示了氧代喹啉单元几乎是平面的,而乙酸酯取代基几乎垂直。这项研究有助于理解此类化合物的空间排列和潜在反应性 (Filali Baba 等,2019)。
合成应用
Brossi 等人 (1960) 的历史视角探讨了取代四氢异喹啉的合成,四氢异喹啉是各种药理活性分子的前体。这项基础性工作展示了四氢异喹啉衍生物在合成具有镇痛和解痉特性的化合物方面的化学多功能性和潜力 (Brossi 等,1960)。
抗菌活性
Koga 等人 (1980) 对抗菌喹啉羧酸的构效关系的研究提供了有关如何通过结构修饰增强抗菌功效的见解。这项研究可以指导使用四氢喹啉骨架作为核心结构开发新的抗菌剂 (Koga 等,1980)。
抗癌潜力
Fang 等人 (2016) 对含有 2-氧代喹啉结构的新型 α-氨基膦酸酯衍生物进行了研究,评估了它们对各种癌细胞系的抗肿瘤活性。这项研究突出了四氢喹啉衍生物在癌症治疗中的潜力,为进一步探索它们的治疗应用开辟了道路 (Fang 等,2016)。
机理见解和化学反应性
Grosch 等人 (2004) 研究了光化学生成的对苯二甲烷的 [4+2]-环加成反应,提供了机理细节和对四氢喹啉衍生物在光化学条件下反应性的见解。这项研究对于理解四氢喹啉衍生物的化学行为和潜在合成应用至关重要 (Grosch 等,2004)。
分子对接和生物活性
El-Azab 等人 (2016) 对 4-(2-(4-氧代-3-苯乙基-3,4-二氢喹唑啉-2-基硫代)乙酰氨基)苯甲酸乙酯进行了光谱分析和分子对接研究,说明了计算研究如何预测四氢喹啉衍生物的生物活性和与生物靶标的相互作用。这种方法为这些化合物的潜在治疗应用提供了有价值的见解 (El-Azab 等,2016)。
属性
IUPAC Name |
1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-23-18-10-9-17(14-16(18)8-11-19(23)24)22-20(25)21-13-12-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKWXLOATITMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)


![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)




![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)
![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)